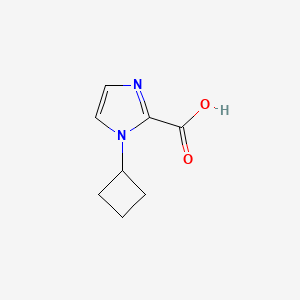

1-Cyclobutyl-1H-imidazole-2-carboxylic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

1-Cyclobutyl-1H-imidazole-2-carboxylic acid is a heterocyclic compound featuring an imidazole ring substituted with a cyclobutyl group and a carboxylic acid moiety.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 1-cyclobutyl-1H-imidazole-2-carboxylic acid typically involves the cyclization of amido-nitriles. This process can be catalyzed by nickel, followed by proto-demetallation, tautomerization, and dehydrative cyclization . The reaction conditions are mild and can accommodate a variety of functional groups, including aryl halides and heterocycles .

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques.

Analyse Des Réactions Chimiques

Types of Reactions: 1-Cyclobutyl-1H-imidazole-2-carboxylic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using common oxidizing agents like tert-butylhydroperoxide (TBHP).

Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.

Common Reagents and Conditions:

Oxidation: TBHP in the presence of a catalyst.

Reduction: Sodium borohydride in an appropriate solvent.

Substitution: NHCs as catalysts, with various electrophiles or nucleophiles.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazole derivatives with additional oxygen-containing functional groups, while substitution reactions can introduce various substituents onto the imidazole ring .

Applications De Recherche Scientifique

Antibacterial Activity

The primary application of 1-cyclobutyl-1H-imidazole-2-carboxylic acid derivatives lies in their antibacterial activity, particularly against Gram-negative bacteria that exhibit resistance to carbapenem antibiotics.

Case Study: Metallo-beta-lactamase Inhibitors

A notable study demonstrated the effectiveness of a derivative of 1H-imidazole-2-carboxylic acid as a metallo-beta-lactamase inhibitor. This derivative was optimized using X-ray crystallography to enhance its interaction with the flexible loops of the active site in bacterial enzymes. The compound displayed potent synergistic effects when combined with meropenem against engineered strains of Escherichia coli and clinical isolates of Pseudomonas aeruginosa producing VIM-2 metallo-beta-lactamases (MBLs) .

Table 1: Efficacy of this compound Derivatives Against Bacteria

| Compound | Bacterial Strain | Inhibition Zone (mm) | Synergistic Partner |

|---|---|---|---|

| 55 | E. coli | 34 | Meropenem |

| 55 | P. aeruginosa | 30 | Meropenem |

Structure-Activity Relationship Studies

Research has focused on the structure-activity relationship (SAR) of various derivatives of 1H-imidazole-2-carboxylic acid. The studies indicated that specific substituents at the 1-position significantly affect the potency of the compounds against MBLs. The presence of a cyclobutyl group was found to enhance membrane permeability and improve the pharmacokinetic profile, making these derivatives promising candidates for further drug development .

Synthesis and Modification

The synthesis of this compound derivatives has been explored extensively. Various synthetic routes have been documented, including condensation reactions and modifications involving different functional groups to optimize their biological activity .

Table 2: Synthetic Routes for Derivatives of this compound

| Synthetic Route | Key Reagents Used | Yield (%) |

|---|---|---|

| Route A | AcOH, sulfuric acid | 42-62 |

| Route B | KMnO4, NaHCO3 | 55 |

| Route C | Benzylmagnesium bromide | Varies |

Pharmacokinetics and Safety Profile

In vivo studies have shown that certain derivatives possess good pharmacokinetic properties along with a favorable safety profile, making them suitable candidates for therapeutic applications. These studies assess absorption, distribution, metabolism, and excretion (ADME) characteristics, which are crucial for drug development .

Mécanisme D'action

The mechanism of action of 1-cyclobutyl-1H-imidazole-2-carboxylic acid, particularly as an MBL inhibitor, involves binding to the active site of the enzyme and disrupting its function. This interaction is facilitated by the compound’s ability to engage with flexible active site loops, enhancing its inhibitory potency . The molecular targets include various MBLs, such as Verona Integron-encoded MBLs (VIMs) .

Comparaison Avec Des Composés Similaires

1-Cyclobutyl-1H-imidazole-4-carboxylic acid hydrochloride: Shares a similar structure but differs in the position of the carboxylic acid group.

1H-imidazole-2-carboxylic acid: Lacks the cyclobutyl group, resulting in different chemical properties and applications.

Uniqueness: 1-Cyclobutyl-1H-imidazole-2-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity.

Activité Biologique

1-Cyclobutyl-1H-imidazole-2-carboxylic acid (CyBA) is a compound of significant interest in microbiology and pharmaceutical research, particularly as an inhibitor of metallo-beta-lactamases (MBLs). This article explores the biological activity of CyBA, focusing on its mechanism of action, structure-activity relationships, and potential applications in combating antibiotic resistance.

Overview of Metallo-Beta-Lactamases

Metallo-beta-lactamases are enzymes produced by certain bacterial pathogens that confer resistance to beta-lactam antibiotics, including carbapenems. These enzymes hydrolyze the beta-lactam ring, rendering antibiotics ineffective. As antibiotic resistance continues to rise, the development of MBL inhibitors has become crucial for restoring the efficacy of these vital medications.

CyBA exhibits its biological activity primarily through its ability to bind to the active site of MBLs, thereby inhibiting their enzymatic function. The compound's unique structural features enable it to interact effectively with the metal ions at the active site, blocking the hydrolysis of beta-lactam antibiotics.

Binding Interactions

The binding mechanism involves:

- Imidazole Ring : Engages with metal ions in the MBL active site.

- Carboxylic Acid Group : Forms hydrogen bonds with amino acid residues, stabilizing the inhibitor-enzyme complex.

Structure-Activity Relationship (SAR)

Recent studies have focused on optimizing the structure of CyBA to enhance its inhibitory potency against various MBLs. The following table summarizes key findings from SAR analyses:

| Compound | Modification | IC50 (µM) | Target MBL |

|---|---|---|---|

| CyBA | None | 0.018 | VIM-2 |

| 1-Methyl-1H-imidazole-2-carboxylic acid | Methyl substitution at position 1 | 0.045 | VIM-5 |

| 4-Methyl-1H-imidazole-2-carboxylic acid | Methyl substitution at position 4 | 0.060 | VIM-2 |

*Data indicates that specific modifications can significantly affect binding affinity and inhibitory activity against MBLs .

In Vitro Studies

In vitro tests have demonstrated that CyBA exhibits potent synergistic antibacterial activity when combined with meropenem against engineered strains of Escherichia coli and clinically isolated Pseudomonas aeruginosa producing VIM-type MBLs. For instance:

- Meropenem MIC Reduction : At a concentration of 1 µg/ml, CyBA was able to reduce meropenem's minimum inhibitory concentration (MIC) by at least 16-fold .

X-ray Crystallography

Structural analysis via X-ray crystallography has provided insights into how CyBA interacts with MBLs. The detailed interactions observed suggest that further modifications could enhance its binding affinity and specificity towards different MBL variants .

Case Studies

Several studies have highlighted the effectiveness of CyBA as a potential therapeutic agent:

- Study on VIM-type MBLs : A recent investigation revealed that CyBA can effectively inhibit both VIM-2 and VIM-5 types, showcasing IC50 values as low as 0.018 µM .

- Synergistic Effects : Another study demonstrated that combining CyBA with meropenem not only restores antibiotic efficacy but also enhances bacterial cell permeability, allowing for better treatment outcomes against resistant strains .

Propriétés

IUPAC Name |

1-cyclobutylimidazole-2-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10N2O2/c11-8(12)7-9-4-5-10(7)6-2-1-3-6/h4-6H,1-3H2,(H,11,12) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NZCLFPVXVQMPNV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C1)N2C=CN=C2C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

166.18 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.